Acetaminophen-d3
Overview
Description
Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM and is widely used as an antipyretic and analgesic agent .
Synthesis Analysis
The general synthesis of acetaminophen in undergraduate laboratories involves p-aminophenol reacting with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce acetaminophen and acetic acid . The acetaminophen crystals are then purified by being dissolved in hot water and allowed to recrystallize .Molecular Structure Analysis
The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . The chemical structure of acetaminophen consists of a benzene ring core, substituted by one hydroxyl group and the nitrogen atom of an amide group in the para (1,4) pattern .Chemical Reactions Analysis
Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM .Physical And Chemical Properties Analysis
The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . It is a solid and should be stored at -20°C .Scientific Research Applications
Biodegradation in Environmental Settings : Acetaminophen is known for its potential adverse effects on the environment. A study investigated Acetaminophen biodegradation in mangrove sediments under both aerobic and anaerobic conditions, highlighting the role of microbial communities in this process (Yang, Chen, & Chang, 2020).
Genotoxic Potential : Another study explored the genotoxicity of Acetaminophen, particularly focusing on its reactive quinone imine metabolite and its interaction with DNA and glutathione. This research provides insights into the mechanisms of Acetaminophen's genotoxicity (Klopčič, Poberžnik, Mavri, & Dolenc, 2015).
Advanced Oxidation Processes : A study on the use of amorphous Co(OH)2 nanocages as peroxymonosulfate activators showed efficient degradation of Acetaminophen, demonstrating the potential of advanced oxidation processes in water treatment for emerging organic contaminants (Qi, Liu, Sun, Huang, Duan, & Liu, 2020).
Impact on Fetal Development : Research has suggested that maternal use of Acetaminophen during pregnancy might be associated with a higher risk for hyperkinetic disorders and ADHD-like behaviors in children. This highlights the potential impact of Acetaminophen on fetal brain development (Liew, Ritz, Rebordosa, Lee, & Olsen, 2014).
Mechanism of Action in Pain Relief : Understanding the mechanism of action of Acetaminophen has been a focus of research. One study explored its inhibitory effect on cyclooxygenase enzymes, proposing the existence of a variant form, COX-3, that might be specifically inhibited by Acetaminophen (Botting, 2000).
Modified Derivatives for Pain Management : A study on the modification of Acetaminophen derivatives showed potential for improved pharmacokinetic properties and better binding affinity, suggesting avenues for the development of new analgesic and antipyretic drugs (Uzzaman, Shawon, & Siddique, 2019).
Hepatotoxicity and Bioactivation : Research on Acetaminophen bioactivation by human cytochrome P450 enzymes indicated that higher doses can cause acute hepatic necrosis, highlighting the importance of understanding the drug's metabolism and potential risks (Laine, Auriola, Pasanen, & Juvonen, 2009).
Safety And Hazards
In case of skin contact with Acetaminophen-d3, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out mouth with water provided person is conscious . Do NOT induce vomiting unless directed to do so by medical personnel .
Future Directions
Acetaminophen-d3 is used for research purposes only . It is consistently included in multimodal, non-opioid, or opioid-sparing therapies . It is recommended by guidelines as a first or second-line drug for acute pain and chronic pain, especially for patients with limited therapeutic options and for the elderly .
properties
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480414 | |
Record name | Acetaminophen-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaminophen-d3 | |
CAS RN |
60902-28-5 | |
Record name | Acetaminophen-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60902-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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